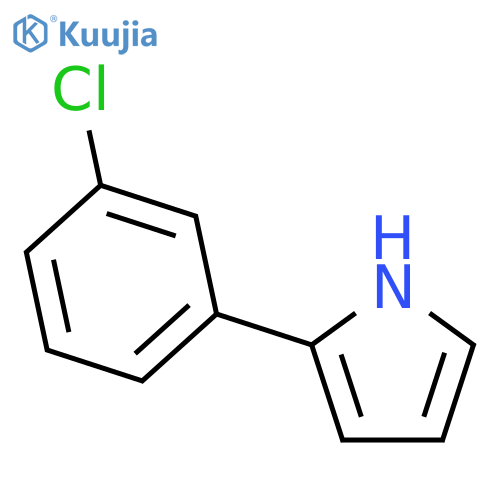

Cas no 115464-89-6 (2-(3-chlorophenyl)-1H-pyrrole)

2-(3-chlorophenyl)-1H-pyrrole structure

商品名:2-(3-chlorophenyl)-1H-pyrrole

2-(3-chlorophenyl)-1H-pyrrole 化学的及び物理的性質

名前と識別子

-

- 2-(3-chlorophenyl)-1H-pyrrole

- SY129933

- MFCD08689215

- 1H-Pyrrole, 2-(3-chlorophenyl)-

- SCHEMBL237434

- NSC116793

- 115464-89-6

- HOXQAKYIVLKWTB-UHFFFAOYSA-N

- NSC-116793

- DTXSID00297599

- AKOS024126938

- 2-(3-chlorophenyl)pyrrole

- AC3028

-

- MDL: MFCD08689215

- インチ: InChI=1S/C10H12ClN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2

- InChIKey: SRTPGDGQKPCDMC-UHFFFAOYSA-N

- ほほえんだ: c1cc(cc(c1)Cl)C2CCCN2

計算された属性

- せいみつぶんしりょう: 177.0345270Da

- どういたいしつりょう: 177.0345270Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 0

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 15.8Ų

じっけんとくせい

- 密度みつど: 1.1±0.1 g/cm3

- ふってん: 268.6±33.0 °C at 760 mmHg

- フラッシュポイント: 116.2±25.4 °C

- じょうきあつ: 0.0±0.5 mmHg at 25°C

2-(3-chlorophenyl)-1H-pyrrole セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-(3-chlorophenyl)-1H-pyrrole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D777411-1g |

2-(3-Chlorophenyl)pyrrole |

115464-89-6 | 95% | 1g |

$715 | 2024-07-20 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY129933-1g |

2-(3-Chlorophenyl)pyrrole |

115464-89-6 | ≥95% | 1g |

¥5500.00 | 2024-07-09 | |

| eNovation Chemicals LLC | D777411-1g |

2-(3-Chlorophenyl)pyrrole |

115464-89-6 | 95% | 1g |

$715 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1575700-1g |

2-(3-Chlorophenyl)-1H-pyrrole |

115464-89-6 | 98% | 1g |

¥8250.00 | 2024-08-09 |

2-(3-chlorophenyl)-1H-pyrrole 関連文献

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

115464-89-6 (2-(3-chlorophenyl)-1H-pyrrole) 関連製品

- 5587-61-1(Triisocyanato(methyl)silane)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:115464-89-6)2-(3-chlorophenyl)-1H-pyrrole

清らかである:99%

はかる:1g

価格 ($):690.0